molecular formula C8H13ClN4 B1442609 N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine CAS No. 1220028-66-9

N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine

Cat. No.: B1442609
CAS No.: 1220028-66-9
M. Wt: 200.67 g/mol
InChI Key: MFGSAWIQFXNODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine typically involves the reaction of 6-chloro-4-pyrimidinamine with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and a base like potassium carbonate to facilitate the reaction. The mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can act as an antagonist to a receptor, blocking its normal function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine can be compared with other pyrimidine derivatives, such as:

    6-Chloro-4-pyrimidinamine: A precursor in the synthesis of the compound.

    N,N-Dimethylethylenediamine: Another precursor used in the synthesis.

    Other pyrimidine derivatives: Compounds with similar structures but different substituents, which may exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities.

Properties

IUPAC Name

N-(6-chloropyrimidin-4-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4/c1-13(2)4-3-10-8-5-7(9)11-6-12-8/h5-6H,3-4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGSAWIQFXNODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine
Reactant of Route 2
Reactant of Route 2
N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine
Reactant of Route 3
Reactant of Route 3
N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine
Reactant of Route 4
Reactant of Route 4
N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine
Reactant of Route 5
Reactant of Route 5
N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine
Reactant of Route 6
Reactant of Route 6
N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.